Betahistine hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of Betahistine hydrochloride involves chemical processes that aim to replicate the structural analogue of histamine. While specific details on the synthesis process of Betahistine hydrochloride are not directly outlined in the available literature, related compounds and methods suggest a focus on achieving the precise molecular structure that mimics histamine's pharmacological effects. The synthesis routes typically involve the formation of beta-amino alcohols via aziridinium intermediates, a process that underscores the complexity of producing histamine analogues like Betahistine hydrochloride (Métro, Duthion, Gomez Pardo, & Cossy, 2010).

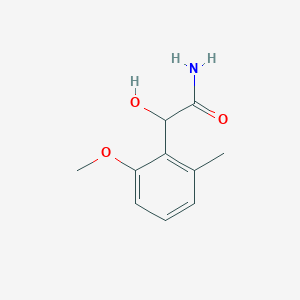

Molecular Structure Analysis

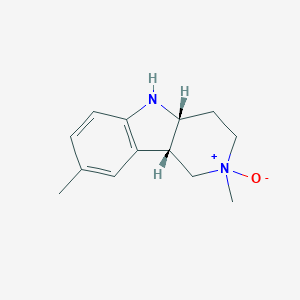

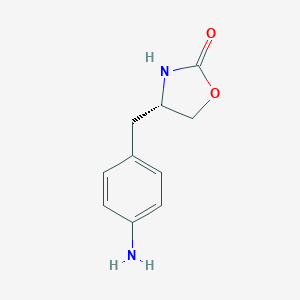

Betahistine hydrochloride's molecular structure is characterized by its ability to mimic histamine, enabling its interaction with histamine receptors. This structural mimicry is crucial for its therapeutic effects, particularly in enhancing vestibular compensation and managing vertigo symptoms. The molecular intricacies allow Betahistine to target histamine receptors at different levels, including the vascular tree and central nervous system, facilitating increased blood flow in cochlear and vestibular areas and promoting histamine turnover (Lacour, 2013).

Chemical Reactions and Properties

The chemical properties of Betahistine hydrochloride, particularly its reactions with histamine receptors, play a pivotal role in its pharmacological activity. The compound's interaction with H1 and H3 histamine receptors enhances vestibular blood flow and histamine turnover, key factors in the symptomatic relief of vertigo. These interactions underscore the drug's complex pharmacodynamics, rooted in its chemical structure's ability to engage specific biological targets (Lacour & Sterkers, 2001).

Physical Properties Analysis

While specific data on the physical properties of Betahistine hydrochloride, such as solubility and melting point, are not detailed in the available literature, these characteristics are crucial for its formulation and therapeutic application. The drug's physical properties would directly influence its bioavailability and pharmacokinetics, aspects essential for its effectiveness in treating vertigo and related vestibular disorders.

Chemical Properties Analysis

Betahistine hydrochloride's chemical properties, including its reactivity and stability, are foundational to its function as a medication. Its chemical interactions with histamine receptors, and the resulting pharmacological effects, are central to its application in managing vertigo. The compound's ability to modulate histamine activity through its chemical structure is a testament to the intricate relationship between its chemical properties and therapeutic action.

Scientific Research Applications

Application in Psychiatry

- Field : Psychiatry

- Summary of the Application : Betahistine has been used in a study to improve cognitive function in patients with schizophrenia . This is because increased histamine levels in the brain may help to improve cognitive impairment associated with schizophrenia (CIAS) .

- Methods of Application : In the study, a randomized double-blind, placebo-controlled trial was conducted. 89 patients with schizophrenia were randomly administered betahistine (72 mg/d) or placebo for 12 weeks . Cognitive function and clinical symptoms were measured at baseline and at 4, 8, and 12 weeks after commencing the intervention .

Application in Otorhinolaryngology

- Field : Otorhinolaryngology

- Summary of the Application : Betahistine is used as an antivertigo drug. It exerts a histamine modulatory action in the vestibular system and the brain .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available information .

- Results : The results or outcomes obtained are not specified in the available information .

Application in Neurology

- Field : Neurology

- Summary of the Application : Betahistine is undergoing clinical trials for the treatment of attention deficit hyperactivity disorder (ADHD) .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available information .

- Results : The results or outcomes obtained are not specified in the available information .

Application in Analytical Chemistry

- Field : Analytical Chemistry

- Summary of the Application : A new spectrofluorimetric technique has been developed for the analysis of Betahistine in human plasma, pharmaceutical dosage form, and uniformity test .

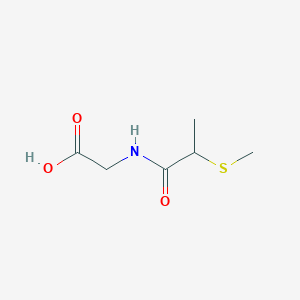

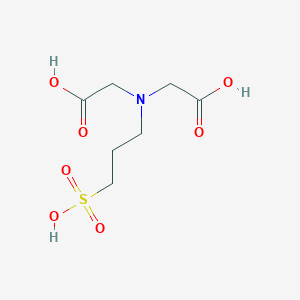

- Methods of Application : The reaction mechanism is based on the interaction of 4-chloro-7-nitrobenzofurazan with a secondary amine moiety in Betahistine using 0.1 M borate buffer at pH 8.8, which results in a fluorescent product detected at 535 nm (ex. at 470 nm) after heating for 15 min at 95°C .

- Results : The calibration range was linear from 0.9 to 8.0 µg/mL, with a limit of detection of 0.05 µg/mL and a limit of quantitation of 0.16 µg/mL . The fluorimetric approach was applied to the estimation of Betahistine in human plasma, commercial formulations, and uniformity test with high recovery rates ranging from 96.66 to 98.00% for plasma samples .

Application in Pharmaceutical Formulation

- Field : Pharmaceutical Formulation

- Summary of the Application : Betahistine is used in solid oral pharmaceutical compositions .

- Methods of Application : The composition comprises up to 40 wt% betahistine or a pharmaceutically acceptable salt thereof based on total weight of the composition, hydrophobic silica and a sugar alcohol . The betahistine is in intimate mixture with the hydrophobic silica .

- Results : The “intimate mixture” of betahistine and hydrophobic silica is obtainable by first blending betahistine and hydrophobic silica in a blending apparatus and then sifting the blend through a mesh prior to the addition of any additional excipient or to subsequent blending in the blending apparatus .

Application in Meniere’s Disease Treatment

- Field : Otorhinolaryngology

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the available information .

- Results : Studies of the use of betahistine have shown a reduction in symptoms of vertigo and, to a lesser extent, tinnitus, but conclusive evidence is lacking at present .

Safety And Hazards

properties

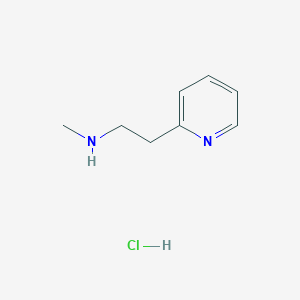

IUPAC Name |

N-methyl-2-pyridin-2-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-9-7-5-8-4-2-3-6-10-8;/h2-4,6,9H,5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIWYFURBFSHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CC=N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165582 | |

| Record name | Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139951 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Betahistine hydrochloride | |

CAS RN |

5579-84-0, 15430-48-5 | |

| Record name | Betahistine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5579-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015430485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betahistine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline](/img/structure/B22788.png)